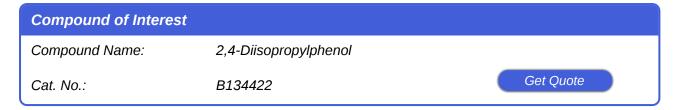


An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diisopropylphenol is an organic compound belonging to the phenol family. It is structurally isomeric with the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol). This guide provides a comprehensive overview of the core physicochemical properties of **2,4-diisopropylphenol**, detailed experimental protocols for their determination, and relevant biological pathways. The information presented is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of **2,4-diisopropylphenol** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.



Property	Value	Reference
Molecular Formula	C12H18O	[1]
Molecular Weight	178.27 g/mol	[1]
Melting Point	37.99 °C (estimate)	
Boiling Point	79-80 °C (lit.)	_
Density	0.948 g/mL at 25 °C (lit.)	_
Refractive Index (n20/D)	1.5130 (lit.)	_
рКа	10.76 ± 0.18 (Predicted)	_
LogP (Octanol-Water Partition Coefficient)	3.8 (Computed)	[1]
Water Solubility	Sparingly soluble (0.25 g/L at 25°C)	
Appearance	Colorless to light yellow liquid	_
CAS Number	2934-05-6	_

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and development. The following sections detail generalized experimental protocols applicable to **2,4-diisopropylphenol**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid, this occurs at a sharp, well-defined temperature.

Protocol:

 A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]



- The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.[3]
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol (Micro-reflux method):

- A small volume of the liquid is placed in a small test tube.
- An inverted capillary tube (sealed at the top) is placed inside the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube or other heating apparatus.[5]
- As the liquid heats, a continuous stream of bubbles will emerge from the inverted capillary.[6]
- The heat is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid is drawn back into the capillary tube. [7][8]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For phenols, it reflects the ease with which the hydroxyl proton can be removed.

Protocol (Spectrometric Titration):



- A standard solution of 2,4-diisopropylphenol is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[9]
- A series of buffer solutions with known pH values are prepared.[10]
- The UV-Vis spectrum of the phenol solution is recorded at each pH. The wavelength of maximum absorbance for both the protonated and deprotonated species is determined.
- By measuring the absorbance at a fixed wavelength across the range of pH values, a titration curve can be generated.
- The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.[9]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake Flask Method):

- A solution of **2,4-diisopropylphenol** is prepared in a mixture of n-octanol and water.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
- The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient.[12]



High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

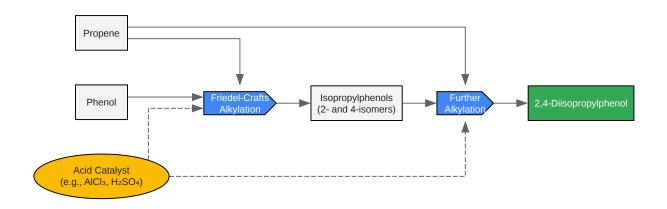
Protocol (Adapted from Propofol Analysis):

- Column: A reversed-phase column, such as a C18 or phenyl column, is typically used for the analysis of phenolic compounds.[13][14]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the mobile phase can be adjusted to optimize the separation.[14]
- Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of 2,4-diisopropylphenol.[15]
- Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of 2,4-diisopropylphenol in a sample.[16]

Synthesis and Mechanisms Synthesis of 2,4-Diisopropylphenol

2,4-Diisopropylphenol is typically synthesized via the Friedel-Crafts alkylation of phenol with propene or isopropanol in the presence of an acid catalyst.[17][18]





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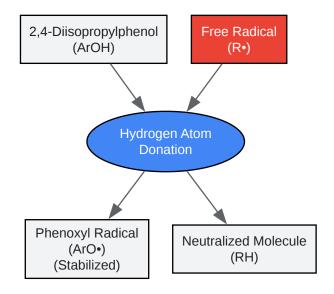
Synthesis of **2,4-Diisopropylphenol** via Friedel-Crafts Alkylation.

The reaction proceeds through the formation of an isopropyl carbocation, which then acts as an electrophile, attacking the electron-rich phenol ring. The substitution occurs preferentially at the ortho and para positions. Further alkylation of the initial isopropylphenol products leads to the formation of **2,4-diisopropylphenol**.[19][20]

Antioxidant Mechanism

Phenolic compounds, including **2,4-diisopropylphenol**, are known for their antioxidant properties. They can neutralize free radicals by donating a hydrogen atom from their hydroxyl group, thereby stabilizing the radical and preventing oxidative damage to biological molecules. [21][22][23]





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Antioxidant mechanism of phenolic compounds.

The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making it less reactive than the initial free radical. [24]

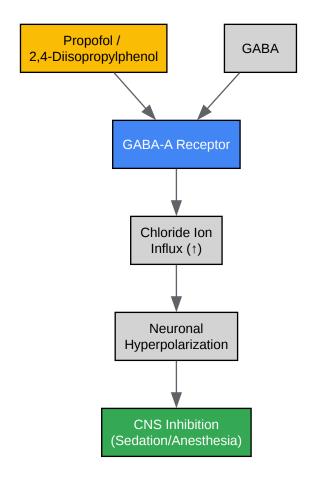
Potential Signaling Pathways

While specific signaling pathways for **2,4-diisopropylphenol** are not extensively documented, its structural similarity to propofol suggests potential interactions with similar biological targets. Propofol is known to modulate several signaling pathways, which may also be relevant for **2,4-diisopropylphenol**.

GABA-A Receptor Modulation

Propofol is a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This action is central to its anesthetic properties.





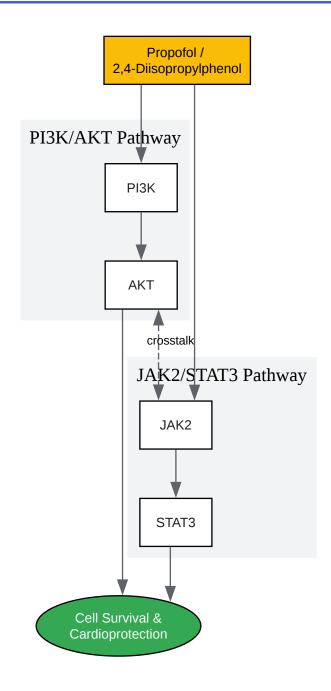
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Potential modulation of the GABA-A receptor signaling pathway.

Cardioprotective Signaling Pathways

Propofol has been shown to activate cardioprotective signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways, which are involved in cell survival and protection against oxidative stress.





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Potential involvement in cardioprotective signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **2,4-diisopropylphenol**, along with standardized experimental protocols and insights into its synthesis and potential biological mechanisms. The data and methodologies presented herein are intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and pharmaceutical development. Further investigation into the



specific biological activities and signaling pathways of **2,4-diisopropylphenol** is warranted to fully elucidate its pharmacological profile and potential applications.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diisopropylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134422#physicochemical-properties-of-2-4-diisopropylphenol]

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